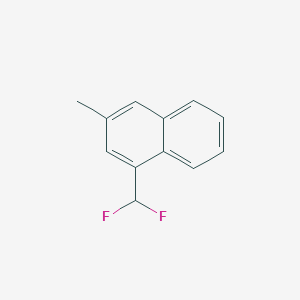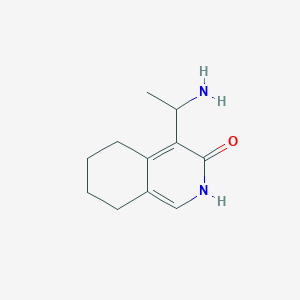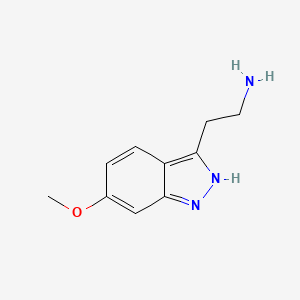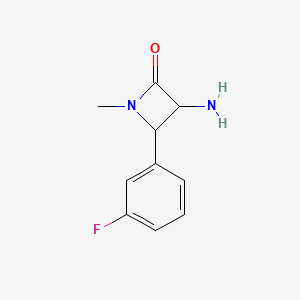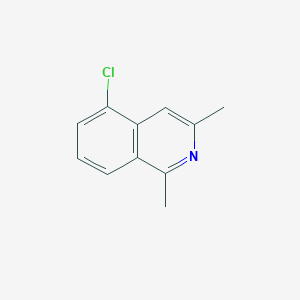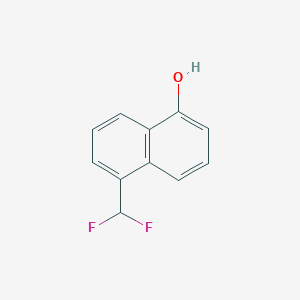
5-Fluorochroman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-fluorocromano-3-carboxílico es un compuesto orgánico que pertenece a la clase de los ácidos carboxílicos fluorados. Se caracteriza por una estructura de anillo de cromano con un átomo de flúor en la posición 5 y un grupo ácido carboxílico en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido 5-fluorocromano-3-carboxílico se puede sintetizar mediante varios métodos. Un enfoque común implica la fluoración del ácido cromano-3-carboxílico. Esto se puede lograr utilizando agentes fluorantes como Selectfluor o N-fluorobenzenosulfonimida (NFSI) en condiciones suaves. La reacción generalmente procede mediante fluoración electrófila, donde el átomo de flúor se introduce en la posición 5 del anillo de cromano.
Otro método implica la ciclación del 5-fluoro-2-hidroxibenzaldehído con ácido malónico en presencia de un catalizador, seguido de descarboxilación para producir ácido 5-fluorocromano-3-carboxílico. Este método proporciona una ruta sencilla al compuesto objetivo con buenos rendimientos.
Métodos de producción industrial
La producción industrial del ácido 5-fluorocromano-3-carboxílico puede implicar procesos de fluoración a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y la concentración de reactivos, asegurando una alta eficiencia y rendimiento. Además, se prefiere el uso de agentes fluorantes y disolventes respetuosos con el medio ambiente para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-fluorocromano-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: La reducción del grupo ácido carboxílico puede producir el alcohol o aldehído correspondiente. Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: El átomo de flúor en el anillo de cromano se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos como el metóxido de sodio (NaOMe) o el tert-butóxido de potasio (KOtBu) pueden facilitar estas reacciones.
Reactivos y condiciones comunes
Oxidación: KMnO₄ en medio ácido o neutro, CrO₃ en ácido acético.
Reducción: LiAlH₄ en éter seco, NaBH₄ en metanol o etanol.
Sustitución: NaOMe en metanol, KOtBu en tert-butanol.
Principales productos formados
Oxidación: Quinonas, derivados hidroxilados.
Reducción: Alcoholes, aldehídos.
Sustitución: Diversos derivados de cromano sustituidos.
Aplicaciones Científicas De Investigación
El ácido 5-fluorocromano-3-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de compuestos fluorados más complejos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas. Los compuestos fluorados a menudo exhiben una actividad biológica mejorada debido a la presencia del átomo de flúor.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico. Los ácidos carboxílicos fluorados son conocidos por mejorar las propiedades farmacocinéticas de los fármacos, como una mayor estabilidad metabólica y biodisponibilidad.
Industria: En ciencia de materiales, el ácido 5-fluorocromano-3-carboxílico se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y revestimientos, donde el átomo de flúor imparte propiedades únicas como la hidrofobicidad y la resistencia química.
Mecanismo De Acción
El mecanismo de acción del ácido 5-fluorocromano-3-carboxílico depende de su aplicación específica. En los sistemas biológicos, el átomo de flúor puede mejorar la interacción del compuesto con objetivos moleculares, como enzimas o receptores. Esto puede conducir a una mayor afinidad de unión y selectividad. El grupo ácido carboxílico puede participar en enlaces de hidrógeno e interacciones electrostáticas, influyendo aún más en la actividad del compuesto.
En química medicinal, el compuesto puede actuar inhibiendo enzimas específicas o vías de señalización involucradas en procesos patológicos. Por ejemplo, podría inhibir enzimas involucradas en la proliferación de células cancerosas o el crecimiento microbiano, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
El ácido 5-fluorocromano-3-carboxílico se puede comparar con otros ácidos carboxílicos fluorados y derivados de cromano:
Ácido 5-fluorocromano-2-carboxílico: Estructura similar pero con el grupo ácido carboxílico en la posición 2. Este isómero posicional puede exhibir diferentes propiedades químicas y biológicas.
Ácido 5-fluoro-2-hidroxibenzoico: Otro ácido carboxílico fluorado con un grupo hidroxilo. Se utiliza en aplicaciones similares pero puede tener una reactividad diferente debido a la presencia del grupo hidroxilo.
Ácido cromano-3-carboxílico: Carece del átomo de flúor, lo que puede alterar significativamente sus propiedades químicas y biológicas en comparación con el ácido 5-fluorocromano-3-carboxílico.
La singularidad del ácido 5-fluorocromano-3-carboxílico radica en la combinación del átomo de flúor y la estructura del anillo de cromano, lo que confiere una reactividad química y una actividad biológica potencial distintas.
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
5-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
Clave InChI |
GNFIMZHLKPANIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


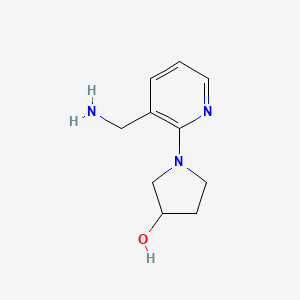
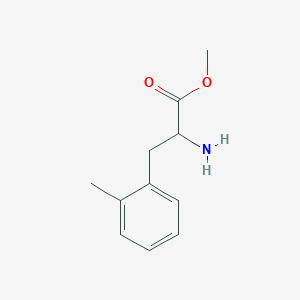

![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
